- High yield production of S-adenosyl-L-homocysteine with microbial cells as the catalystJournal of Biotechnology, 1986, 4(2), 81-90,
Cas no 979-92-0 (SAH)
SAH is an amino acid derivative and regulator of several metabolic pathways It is an intermediate in the synthesis of cysteine and adenosine SAH is an inhibitor of the mettl3-mettl14 heterodimer complex (mettl3-14), with an IC50 of 0.9 μ M
SAH structure
SAH Properties
Names and Identifiers
-
- S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
- S-(5-Adenosyl)-L-homocysteine
- 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
- L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-
- S-(5?-Adenosyl)-L-homocysteine
- S-(5'-Adenosyl)-L-homocysteine
- S-Adenosylhomocysteine
- S-ADENOSYL-L-HOMOCYSTEINE
- (2S)-adenosylhomocysteine
- 5'-DEOXY-S-ADENOSYL
- Adenosylhomocysteine
- AdenosylhoMocysteine-13C5
- Adenosyl-L-homocysteine
- ADOHCY
- HOMOCYSTEINE,S-ADENOSYL
- hpce
- L-adenosyl-L-homocysteine
- L-S-AdenosylhoMocysteine
- 5′-Deoxy-S-adenosyl-L-homocysteine
- S-(5′-Adenosyl)-L-homocysteine
- S-(5′-Deoxyadenosine-5′)-L-homocysteine
- SAH
- SAH (S-Adenosylhomocysteine)
- Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)
- L
- Homocysteine, S-adenosyl-, L- (6CI, 7CI)
- S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)
- S-Adenosyl-L-homocysteine
- S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]
- S-Adenosyl Homocysteine
- BRN 5166233
- (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid
- US8895245, S-Adenosyl-L-homocysteine (SAH)
- L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine
- NCGC00263623-01
- C14H20N6O5S
- Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)
- Q307434
- UNII-8K31Q2S66S
- CCG-208703
- S-(5'-Deoxyadenosine-5')-L-homocysteine
- adenosylhomo-cys
- BDBM50009672
- DB01752
- 8K31Q2S66S
- 1nw7
- CHEMBL418052
- S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine
- S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-
- adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-
- 2h23
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)
- SCHEMBL8836
- 1aqi
- CHEBI:16680
- S-Adenosyl-L-homocysteine (SAH)
- (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
- bmse000289
- D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-
- S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard
- MFCD00037388
- 1jqd
- S-(5''-deoxyadenosin-5''-yl)-L-homocysteine
- 979-92-0
- Formycinylhomocysteine
- S7868
- 2bqz
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
- (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine
- AS-64957
- S-(5''-adenosyl)-L-homocysteine
- A858597
- NCGC00263623-03
- S-(5'-Adenosyl)-L-homocysteine, crystalline
- S-adenosyl-homocysteine
- CS-0015632
- 1s4d
- FT-0771999
- 2-S-adenosyl-L-homocysteine
- AKOS022184395
- NS00014918
- GTPL5265
- C00021
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
- L-S-adenosyl-Homocysteine
- 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine
- HY-19528
- EINECS 213-560-8
- 1qan
- Homocysteine, S-adenosyl-, L- (6CI,7CI)
- (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
- DTXSID30895860
- adenosyl-homo-cys
- NCGC00263623-02
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid
- S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine
- butanoic acid, 2-amino-4-(5'-thioadenosyl)-
- +Expand
-
- MFCD00037388
- ZJUKTBDSGOFHSH-WFMPWKQPSA-N
- 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
- O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N
Computed Properties
- 384.12200
- 5
- 11
- 7
- 384.122
- 26
- 504
- 0
- 5
- 0
- 0
- 0
- 1
- -3.5
- 3
- 0
- 208
Experimental Properties
- -0.15560
- 207.93000
- 1.839
- 787.5°C at 760 mmHg
- 210-216 ºC
- 430°C
- Slightly soluble (5.4 g/l) (25 º C),
- Colorless cluster crystals
- Soluble in hot water, slightly soluble in cold water, ethanol, very slightly soluble in ether.
- 1.91±0.1 g/cm3 (20 ºC 760 Torr),
SAH Security Information
- 3
- NONH for all modes of transport
- H302-H315-H319-H335
- P261-P305+P351+P338
- -20°C, protect from light
- Warning
- 8-10-23
SAH Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
SAH Price
SAH Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 3 h, rt
Reference
- Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acidsEuropean Journal of Organic Chemistry, 2017, 2017(11), 1475-1478,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Methyltransferases: Green Catalysts for Friedel-Crafts AlkylationsChemCatChem, 2016, 8(7), 1354-1360,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: L-Tyrosine , Potassium chloride , Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) , Melamine (reaction products with salicylic acid, zinc and imidazoles) , 2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) , Zinc Solvents: Water ; 4 h, pH 8, 37 °C
Reference
- Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active BiomacromoleculesACS Applied Nano Materials, 2022, 5(2), 2222-2230,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ; 7 h, pH 7.5, rt
Reference
- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAMBiochemistry, 2021, 60(7), 537-546,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Geranyl diphosphate , Magnesium chloride Catalysts: Methyltransferase Solvents: Water ; pH 7.4
Reference
- Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin BiosynthesisJournal of the American Chemical Society, 2018, 140(21), 6631-6639,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: NAD , Sodium pyruvate Catalysts: L-Lactate dehydrogenase , Adenosylhomocysteinase ; 12 h, pH 8.0, 85 °C
Reference
- A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regenerationEnzyme and Microbial Technology, 2014, , 64-65,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Methyltransferase , Adenosyl-chloride synthase Solvents: Water ; 1 h, 37 °C; 5 min, 80 °C
Reference
- A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionineChemBioChem, 2013, 14(8), 950-953,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Homocysteine S-methyltransferase
Reference
- Enzymatic analysis method for AdoMet-dependent methyltransferasesGaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525,
Synthetic Circuit 12
Reaction Conditions
Reference
- Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG)Journal of the American Chemical Society, 2007, 129(10), 2758-2759,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: DNA methyltransferase
Reference
- Direct transfer of extended groups from synthetic cofactors by DNA methyltransferasesNature Chemical Biology, 2006, 2(1), 31-32,
SAH Raw materials
- Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]-2-propen-1-ylsulfonio]-5'-deoxy-
- S-Adenosyl-L-methionine
- DL-Homocysteine, 90%
- Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]propylsulfonio]-5′-deoxy-, inner salt
- Adenosine 5'-Triphosphate
- Adenosine
- L-Tyrosine
- L-Homocysteine
- L-Methionine
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
SAH Preparation Products
SAH Suppliers
Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier
(CAS:979-92-0)
ZHANG HUAN
18827031272
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:979-92-0)
A LA DING
anhua.mao@aladdin-e.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
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(CAS:979-92-0)
YANG YANG
13348961525
2851167780@qq.com
J&K Scientific
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(CAS:979-92-0)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:979-92-0)
TANG SI LEI
15026964105
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SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier
(CAS:979-92-0)
HUANG JING LI
18025840623
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SAH Related Literature
-
Ihor Kulai,Jens Ulbrich,Ramiro Guerrero-Santos,Mathias Destarac,Simon Harrisson Polym. Chem., 2017,8, 5023-5032
-
Christine Cézard,Frédéric Aubry,Florence Djedaïni-Pilard,François-Yves Dupradeau Phys. Chem. Chem. Phys., 2011,13, 15103-15121
-
Song Sun,Wanxiang Zhao Chem. Commun., 2020,56, 11295-11298
-
Farzam Zoueshtiagh,Michael Baudoin,David Guerrin Soft Matter, 2014,10, 9403-9412
-
Charlotte Wiles,Paul Watts Green Chem., 2014,16, 55-62
-
6. Contents
-
Shintaro Ida,Kazuhiko Araki,Ugur Unal,Kazuyoshi Izawa,Ozge Altuntasoglu,Chikako Ogata,Yasumichi Matsumoto Chem. Commun., 2006, 3619-3621
-
Baizhong Sun,Chuanqun Liu,Deyong Che,Hongpeng Liu,Shuai Guo RSC Adv., 2020,10, 28431-28436
-
Eduardo Sánchez-Lara,Beatriz Martínez-Valencia,Nidia D. Corona-Motolinia,Brenda L. Sanchez-Gaytan,María Eugenia Castro,Sylvain Bernès,Miguel A. Méndez-Rojas,Francisco J. Meléndez-Bustamante,Enrique González-Vergara New J. Chem., 2019,43, 17746-17755
-
10. Contents list
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